N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine is a complex organic compound that features a combination of a naphthylmethyl group, a piperazine ring, and a trimethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with piperazine, the naphthylmethyl group can be introduced through a nucleophilic substitution reaction.
Condensation Reaction: The intermediate product is then reacted with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the final imine compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce secondary amines.
Scientific Research Applications
Medicinal Chemistry: As a potential pharmacophore for drug development, particularly in targeting neurological or oncological pathways.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzylidene)amine: can be compared with other piperazine derivatives or naphthylmethyl compounds.
Unique Features: The combination of the naphthylmethyl group and the trimethoxybenzylidene moiety might confer unique electronic or steric properties, making it distinct from other similar compounds.
List of Similar Compounds
- This compound
- N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxyphenyl)amine
- N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(3,4,5-trimethoxybenzyl)amine
Properties
Molecular Formula |
C25H29N3O3 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C25H29N3O3/c1-29-23-15-19(16-24(30-2)25(23)31-3)17-26-28-13-11-27(12-14-28)18-21-9-6-8-20-7-4-5-10-22(20)21/h4-10,15-17H,11-14,18H2,1-3H3/b26-17+ |
InChI Key |
FOJVZRUGENBDNE-YZSQISJMSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.